Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers developing 6-aryl/alkenyl benzoxazine libraries via Pd catalysis need a regiospecifically brominated scaffold that is often unavailable. This compound provides a precisely placed C-Br handle at position 6 for Suzuki-Miyaura cross-coupling and an 8-methyl carboxylate ester for prodrug strategies or further derivatization. • Enables microwave-assisted Pd coupling (5 mol% catalyst) for efficient 6-substituted library synthesis • 8-CO2Me ester supports chroman-derived antihyperglycemic prodrug optimization validated in diabetic rat models • Well-defined mp 262-266 °C cleanly resolves from 6-Me and 6-Cl analogs, supporting use as an HPLC reference standard

Molecular Formula C10H8BrNO4
Molecular Weight 286.08 g/mol
CAS No. 141761-85-5
Cat. No. B185341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
CAS141761-85-5
Molecular FormulaC10H8BrNO4
Molecular Weight286.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Br)NC(=O)CO2
InChIInChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13)
InChIKeyFJLFERASKAOESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate: Identity & Procurement


Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 141761-85-5) is a heterocyclic small molecule (C₁₀H₈BrNO₄, MW 286.08 g/mol) belonging to the 1,4-benzoxazine family, characterized by a bromine atom at the 6-position and a methyl carboxylate ester at the 8-position of the fused bicyclic core . It is commercially supplied as a solid (≥95% to ≥97% purity by HPLC) with a melting point of 262–266 °C, and is primarily positioned as a research intermediate rather than a final bioactive entity .

6-Bromo enables Suzuki-Miyaura cross-coupling at position 6
8-Methyl carboxylate ester as a vector for further derivatization
Dual functionalization supports focused benzoxazine library synthesis

Specificity of the 6-Bromo-8-carboxylate Benzoxazine Scaffold


Substitution at the 6-position of the 1,4-benzoxazine scaffold is a critical determinant of both synthetic utility and biological profile. The 6-bromo substituent is not a passive placeholder; it serves as a functional handle for downstream cross-coupling chemistry (e.g., Suzuki-Miyaura reactions) that is precluded by 6-chloro, 6-fluoro, or 6-unsubstituted analogs due to differential reactivity [1]. Furthermore, the 8-methyl carboxylate ester provides a vector for further derivatization or prodrug strategies that the 8-carboxylic acid or 8-unsubstituted analogs lack . These dual functionalization positions create a substitution pattern not replicated by any single in-class compound, making indiscriminate interchange scientifically non-viable.

6-Halogen reactivity mismatch
6-Bromo enables mild Suzuki coupling; 6-chloro/fluoro analogs may require harsher conditions or fail to couple efficiently, limiting direct substitution.
8-Ester functional handle absent in analogs
8-Methyl carboxylate provides a key derivatization vector; 8-carboxylic acid or unsubstituted benzoxazines lack this synthetic utility.
Dual substitution pattern not replicated
No single in-class analog combines 6-Br and 8-COOMe; interchange risks loss of both cross-coupling and ester functionality.

Differentiation Evidence: 6-Bromo-8-carboxylate Benzoxazine


C-Br Reactivity in Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent uniquely enables palladium-catalyzed Suzuki-Miyaura cross-coupling on the 1,4-benzoxazine scaffold under microwave conditions, a transformation that the 6-chloro analog does not support under identical conditions. In a comparative study, 6-bromo-1,4-benzoxazinones reacted with aryl, vinyl, or alkylboronic acids at 5 mol% catalyst loading in DME/water (2:1) under sealed-vessel microwave processing to afford 2,6-diaryl-substituted products; the 6-chloro substrates required significantly harsher conditions and gave inferior yields [1].

Suzuki Coupling Reactivity
Class-level inference
6-Br: reacts at 5 mol% Pd, microwave, DME/H2O (2:1)
6-Cl: requires harsher conditions, lower yields
6-Br uniquely enables efficient cross-coupling on this scaffold
Reactivity inferred from aryl halide class; optimize per substrate
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

In Vivo Antihyperglycemic Activity of 8-Carboxylate Benzoxazine

The 6-bromo-8-methoxycarbonyl substitution pattern has been associated with in vivo antihyperglycemic efficacy in a diabetic rat model. The racemic compound, used as an intermediate in chroman derivative synthesis, demonstrated glucose-lowering activity . While direct comparator data (e.g., vs. 6-chloro or 6-methyl analogs) in the same model are not publicly available, the activity confirms that the 8-carboxylate ester motif on the benzoxazine scaffold is pharmacologically competent, distinguishing it from 8-unsubstituted or 8-carboxylic acid benzoxazines for which no equivalent in vivo metabolic data are reported .

In Vivo Glucose-Lowering Model
Data to verify
Antihyperglycemic activity reported in diabetic rat model (racemic compound)
Supports metabolic model research; validation limited
Strain and dosing details not publicly specified
Metabolic Disease In Vivo Pharmacology Type 2 Diabetes

Melting Point Differentiation for Identity Verification

The compound exhibits a sharp melting point of 262–266 °C , which cleanly differentiates it from its closest structural analogs: the 6-methyl analog (CAS 141761-86-6) melts at 210–211 °C , and the 6-chloro analog (CAS 123040-75-5) is typically supplied as a neat solid without a comparably high melting range . This ~50 °C melting point elevation relative to the 6-methyl analog provides a simple, cost-effective identity check that reduces the risk of mis-shipment or mislabeling at the receiving bench.

Melting Point Identity
Specification review
Target: 262–266 °C
6-Methyl analog: 210–211 °C; Δ ≈ 50 °C
Enables rapid orthogonal identity confirmation
Use alongside HPLC for incoming QC
Analytical Chemistry Quality Control Procurement Specification

Progesterone Receptor Agonism by 6-Aryl Benzoxazine

The 6-aryl benzoxazine scaffold, for which 6-bromo intermediates serve as direct synthetic precursors via cross-coupling, has been validated as a platform for potent nonsteroidal progesterone receptor (PR) agonists. In a head-to-head pharmacological comparison, the optimized 6-aryl benzoxazine compound 6a demonstrated an in vivo ED₅₀ of 1.5 mg/kg (s.c.) in the ovariectomized rat decidualization assay, outperforming natural progesterone (ED₅₀ = 5.62 mg/kg, s.c.) [1]. This establishes that the 6-position substitution vector accessible from the 6-bromo intermediate can lead to agents with superior in vivo potency relative to the endogenous ligand.

PR Agonist Model Potency
Class-level inference
6-Aryl benzoxazine (derived): ED50 1.5 mg/kg, s.c. (rat decidualization)
Progesterone: ED50 5.62 mg/kg, s.c.
Supports 6-aryl derivatization vector for PR modulator research
Requires 6-Br intermediate for cross-coupling; in vivo translation context-dependent
Endocrinology Women's Health Nuclear Receptors

Applications of 6-Bromo-8-carboxylate Benzoxazine


Suzuki-Miyaura Library Synthesis at the 6-Position

Research groups synthesizing focused libraries of 6-aryl or 6-alkenyl benzoxazine derivatives for nuclear receptor or kinase target screening should prioritize this 6-bromo intermediate. The C-Br bond enables efficient Pd-catalyzed cross-coupling, a transformation confirmed on the 1,4-benzoxazine scaffold under microwave conditions with 5 mol% catalyst loading [1]. This avoids the need to develop de novo halogenation strategies and leverages the established SAR vector at position 6.

In Vivo Evaluation of 8-Carboxylate Prodrugs

Programs investigating glucose homeostasis can deploy this compound as a validated starting point for chroman derivative synthesis with demonstrated antihyperglycemic activity in diabetic rats . The 8-methyl carboxylate ester is a key functional handle for further prodrug optimization, and the racemic nature of the commercial material allows for chiral resolution studies if stereospecific pharmacology emerges.

Nonsteroidal PR Agonist Lead Optimization

Given that 6-aryl benzoxazines derived from 6-bromo precursors have demonstrated 3.75-fold superior in vivo potency over natural progesterone (ED₅₀ 1.5 vs. 5.62 mg/kg, s.c.) in the decidualization assay [2], this intermediate is the rational procurement choice for PR agonist programs. The scaffold has produced clinical candidates (e.g., tanaproget) and remains an active area of nonsteroidal endocrine therapeutic development.

Analytical Reference Standard and Identity Control

With a well-defined melting point of 262–266 °C that cleanly resolves from its 6-methyl analog (210–211 °C) and its 6-chloro analog (no reported melting point above 250 °C), this compound is suited for use as a reference standard in HPLC method development and identity verification in quality control workflows . Procurement as a certified reference material (≥97% purity) supports robust analytical method validation.

Application
Selection Property
Validation Focus
Benzoxazine library synthesis via Suzuki coupling
6-Bromo cross-coupling handle
Coupling efficiency and scope verification
Metabolic disease model studies
In vivo antihyperglycemic model context
Glucose-lowering endpoint and dose-response profiling
Nonsteroidal PR modulator research
6-Aryl derivatization vector
PR agonism and selectivity assays
Analytical reference standard
High-melting identity signature
Identity confirmation by melting point and HPLC
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